bromuri aromatici

Aryl bromides are a class of organic compounds containing a bromine atom directly bonded to an aromatic ring, typically benzene or similar structures. These reagents play a pivotal role in organic synthesis due to their high reactivity and ability to participate in a variety of substitution reactions, including nucleophilic aromatic substitution and coupling reactions.

Aryl bromides are often synthesized from the corresponding aryl halides using methods such as dehalogenation with silver salts or through oxidative bromination. They serve as key intermediates in the production of pharmaceuticals, agrochemicals, polymers, and dyes. Their application spans various industries, including medicine, agriculture, and dye manufacturing.

The high reactivity of aryl bromides can lead to side reactions, necessitating careful handling under an inert atmosphere with appropriate solvents and reaction conditions. Due to their hazardous nature, safety precautions must be strictly observed during synthesis and use.

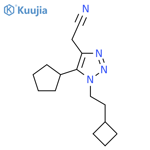

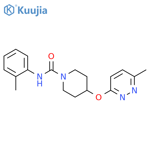

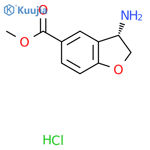

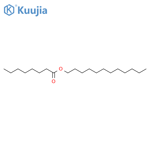

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

1H-Imidazole,5-bromo-4-ethyl- | 734478-36-5 | C5H7BrN2 |

|

2-bromo-5-tert-butyl-1,3,4-thiadiazole | 88370-06-3 | C6H9BrN2S |

|

Thiophene, 2-bromo-3-octadecyl- | 827343-18-0 | C22H39BrS |

|

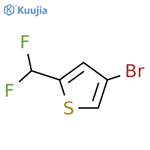

4-bromo-2-(difluoromethyl)thiophene | 627526-93-6 | C5H3BrF2S |

|

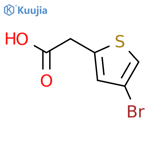

2-(4-Bromothiophen-2-yl)acetic acid | 161942-89-8 | C6H5BrO2S |

|

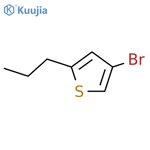

4-bromo-2-propyl thiophene | 36155-79-0 | C7H9BrS |

|

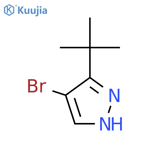

4-Bromo-3-tert-butyl-1H-pyrazole | 60061-63-4 | C7H11BrN2 |

|

5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene | 23927-40-4 | C16H14Br2 |

|

4-bromo-1-(prop-2-en-1-yl)-1H-pyrazole | 13369-72-7 | C6H7BrN2 |

|

(5Z)-5-(5-Bromo-2-furyl)methylene-3-methyl-2-thioxo-1,3-thiazolidin-4-one | 292024-92-1 | C9H6NO2S2Br |

Letteratura correlata

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

Fornitori consigliati

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati